2-Amino-1-(pyrimidin-2-yl)ethanone is a heterocyclic compound characterized by a pyrimidine ring and an ethanone moiety, with an amino group at the second position of the ethanone. This compound is notable for its potential applications in medicinal chemistry due to its biological activity and structural properties. The chemical structure can be denoted by the formula and has a CAS number of 473693-03-7.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and suitable reagents. Its unique structure makes it a subject of interest in both academic and industrial research settings.
2-Amino-1-(pyrimidin-2-yl)ethanone belongs to the class of organic compounds known as amino ketones. It exhibits properties typical of both pyrimidines and ketones, making it a versatile compound in synthetic organic chemistry.
The synthesis of 2-Amino-1-(pyrimidin-2-yl)ethanone can be achieved through several methods, with one common route being the reaction of 2-chloropyrimidine with ethylamine under basic conditions. This reaction typically occurs in organic solvents like ethanol or methanol at temperatures ranging from 50 to 70°C to optimize yield.
In industrial applications, continuous flow reactors are often employed to scale up production. This method allows for precise control over reaction parameters such as temperature and pressure, enhancing yield and purity while minimizing human error.
The molecular structure of 2-Amino-1-(pyrimidin-2-yl)ethanone features a pyrimidine ring linked to an ethanone group, with an amino group attached to the second carbon of the ethanone. The structural formula can be represented as follows:
Key data points include:
2-Amino-1-(pyrimidin-2-yl)ethanone undergoes several types of chemical reactions:
Oxidation:
This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in oxo derivatives.
Reduction:
Reducing agents such as sodium borohydride or lithium aluminum hydride can convert it to reduced forms.
Substitution:
Nucleophilic substitution reactions may occur at the amino group or within the pyrimidine ring, leading to various substituted derivatives.
Reactions are typically conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures. The products formed from these reactions can have significant implications for further applications in drug development and materials science.
The mechanism of action for 2-Amino-1-(pyrimidin-2-yl)ethanone is closely tied to its interactions with biological targets, particularly enzymes involved in metabolic processes. The compound's ability to act as an inhibitor or modulator of specific pathways can lead to therapeutic effects. For instance, derivatives of this compound have shown promise in inhibiting β-glucuronidase activity, which is relevant in cancer treatment .
Research indicates that certain derivatives exhibit IC50 values indicating their potency as inhibitors, suggesting that modifications to the core structure can enhance biological activity .
The compound is stable under normal conditions but may decompose under extreme heat or when exposed to strong acids or bases. Its reactivity profile allows it to participate in various organic reactions, expanding its potential applications.
Studies have shown that variations in substituents on the pyrimidine ring can significantly affect both the physical properties and biological activities of related compounds .
2-Amino-1-(pyrimidin-2-yl)ethanone finds applications primarily in medicinal chemistry. Its derivatives are explored for their potential as:
The ongoing research into this compound underscores its significance in developing new therapeutic agents and understanding biochemical pathways .
Pyrimidine derivatives constitute a privileged scaffold in drug discovery due to their versatile bioisosteric properties and capacity for targeted molecular interactions. As diazine heterocycles, they serve as effective mimics of purine bases, enabling selective binding to biological targets through hydrogen bonding and π-stacking interactions. The 2-aminopyrimidine subunit, in particular, enhances binding affinity to kinase ATP sites and enzyme active regions, attributable to its dual hydrogen-bond donor/acceptor capability [2] [5]. This motif is integral to >30 FDA-approved drugs, including kinase inhibitors (e.g., imatinib) and antimicrobial agents (e.g., trimethoprim), underscoring its adaptability across therapeutic domains [3].
2-Amino-1-(pyrimidin-2-yl)ethanone exemplifies this versatility, where the acetyl spacer between the aminopyrimidine and ketone functionalities enables conformational flexibility. This architecture permits optimal orientation for interacting with hydrophobic pockets and catalytic residues in biological targets, thereby enhancing ligand efficiency [1] [7]. Quantitative structure-activity relationship (QSAR) studies indicate that electron-withdrawing substituents on the pyrimidine ring augment the ketone’s electrophilicity, facilitating Schiff base formation with lysine residues in target proteins [4].
Table 1: Physicochemical Properties of 2-Amino-1-(pyrimidin-2-yl)ethanone
Property | Value | Significance |
---|---|---|
CAS Registry Number | 1256785-86-0 | Unique compound identification |
Molecular Formula | C₇H₈N₂O | Defines elemental composition |
Molecular Weight | 136.15 g/mol | Impacts pharmacokinetics |
SMILES Notation | CC(C₁=NC=CC(N)=C₁)=O | Encodes structural features |
Hydrogen Bond Acceptors | 3 | Influences solubility and target binding |
Storage Conditions | Inert atmosphere, dark | Maintains stability against degradation |
The therapeutic evolution of 2-aminopyrimidines spans six decades, beginning with antifolates in the 1960s. Seminal work identified the 2-aminopyrimidine core as a dihydrofolate reductase (DHFR) inhibitor template, leading to antimicrobial agents like sulfamethomidine [3]. The 2000s marked a paradigm shift with the advent of tyrosine kinase inhibitors (TKIs), where 2-aminopyrimidine became a cornerstone for anticancer drugs. Notably, nilotinib (approved 2007) exploits this scaffold for Bcr-Abl inhibition in chronic myeloid leukemia, validating its kinase-targeting utility [2].
Recent innovations focus on functionalizing the 2-aminopyrimidine core with ketone-bearing side chains. 2-Amino-1-(pyrimidin-2-yl)ethanone derivatives exhibit enhanced anti-fibrotic activity by suppressing collagen prolyl-4-hydroxylase (CP4H), a key enzyme in fibrosis pathogenesis. In hepatic stellate cells (HSC-T6), derivatives such as 12m and 12q (IC₅₀ ~45 μM) outperform clinical comparator pirfenidone by disrupting collagen maturation [7]. Concurrently, anti-biofilm applications have emerged, where N-alkylated 2-aminopyrimidines inhibit Staphylococcus aureus biofilm formation at sub-100 μM concentrations (e.g., compound 10: IC₅₀ = 84 μM against MRSA) without affecting planktonic growth [8].
Table 2: Therapeutic Applications of 2-Aminopyrimidine Derivatives
Therapeutic Area | Lead Compound | Mechanism/Target | Efficacy |
---|---|---|---|
Antifibrosis | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | CP4H inhibition | IC₅₀ = 45.81 μM (HSC-T6 cells) |
Anti-MRSA Biofilm | 2-Aminopyrimidine amide 10 | Disrupts extracellular matrix assembly | 85.5% inhibition at 200 μM |
Bone Anabolism | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) | BMP2/SMAD1 activation | Osteogenesis at 1 pM in vitro |
Positional isomerism critically governs the pharmacodynamics of pyrimidine derivatives. The 2-aminopyrimidine regioisomer exhibits superior hydrogen-bonding capacity versus 4-aminopyrimidines due to the proximal arrangement of the amino group and ring nitrogen (N1), enabling bidentate interactions with aspartate residues in kinases [6]. Conversely, 4-aminopyrimidines form weaker monodentate bonds, reducing target affinity by ~3-fold in kinase inhibition assays [8].
Functionalization strategies for 2-amino-1-(pyrimidin-2-yl)ethanone prioritize ketone diversification and amino group derivatization:
Electronic effects further modulate bioactivity:
Table 3: Impact of Positional Isomerism on Bioactivity
Isomer Type | Key Structural Feature | Target Interaction | Biological Consequence |
---|---|---|---|
2-Aminopyrimidine | Bidentate H-bond donor/acceptor | Strong Asp/Glu salt bridges | Enhanced kinase inhibition (e.g., IC₅₀ < 100 nM for nilotinib) |
4-Aminopyrimidine | Monodentate H-bonding | Weak polar interactions | Reduced target affinity (ΔpIC₅₀ = 0.5–1.0) |
2-Ketone-functionalized | Electrophilic carbonyl | Schiff base formation with Lys | Prolonged target residence time |
The strategic incorporation of 2-amino-1-(pyrimidin-2-yl)ethanone into drug design pipelines continues to yield mechanistically novel candidates, particularly in fibrosis management and antimicrobial resistance. Ongoing optimization focuses on balancing electron distribution and steric parameters to maximize target engagement [4] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0